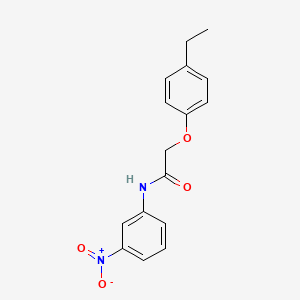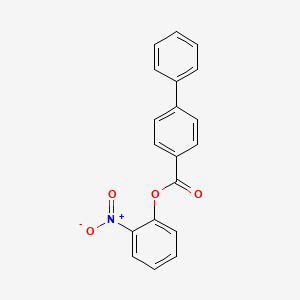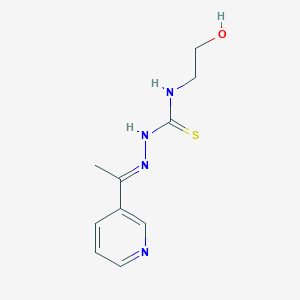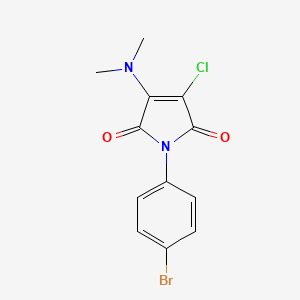
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione is a synthetic organic compound with a unique structure that includes a bromophenyl group, a chloro group, and a dimethylamino group attached to a pyrrole-2,5-dione core
准备方法
The synthesis of 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrole Core: The pyrrole-2,5-dione core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a halogenation reaction using bromine or a brominating agent.
Chlorination: The chloro group is typically introduced through a chlorination reaction using chlorine gas or a chlorinating reagent.
Dimethylamino Substitution: The dimethylamino group can be introduced through a nucleophilic substitution reaction using dimethylamine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts to enhance reaction rates.
化学反应分析
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reducing agents like sodium borohydride can yield reduced forms of the compound.
Substitution: The bromophenyl and chloro groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, resulting in the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
作用机制
The mechanism of action of 1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione involves its interaction with specific molecular targets and pathways. The bromophenyl and chloro groups may facilitate binding to target proteins or enzymes, while the dimethylamino group can enhance solubility and bioavailability. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(4-Bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione can be compared with similar compounds such as:
1-(4-Bromophenyl)-3,4-dichloro-1H-pyrrole-2,5-dione: This compound has a similar structure but lacks the dimethylamino group, which may affect its reactivity and applications.
1-(4-Bromophenyl)-3-chloro-1H-pyrrole-2,5-dione: This compound is similar but does not have the dimethylamino substitution, potentially altering its chemical properties and uses.
1-(4-Bromophenyl)-3,4-dichloro-4-(dimethylamino)pyrrole-2,5-dione: This compound has an additional chloro group, which may influence its chemical behavior and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
IUPAC Name |
1-(4-bromophenyl)-3-chloro-4-(dimethylamino)pyrrole-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrClN2O2/c1-15(2)10-9(14)11(17)16(12(10)18)8-5-3-7(13)4-6-8/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBPKOKJJSXIFCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C(=O)N(C1=O)C2=CC=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[2-(benzyloxy)-3-ethoxybenzyl]amino}phenol](/img/structure/B5886696.png)
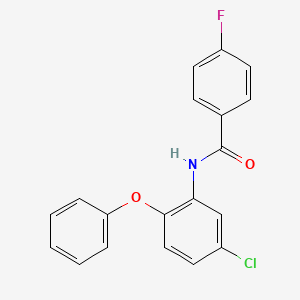
![4-bromo-N'-[(2,3-dimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5886712.png)
![N-[2-(4-methoxyphenyl)ethyl]-3,5-dimethylbenzamide](/img/structure/B5886717.png)
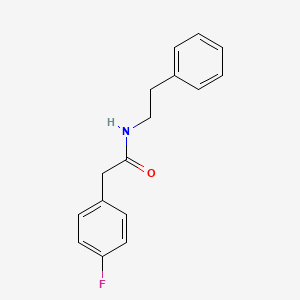
![1-[(2,4-dimethylphenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B5886742.png)
![3-[2-(2,3-dimethylphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B5886745.png)
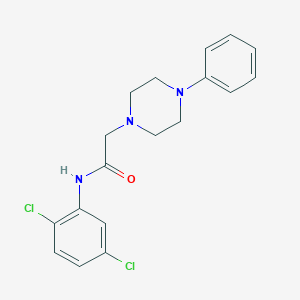
![4-methyl-N-[(4E)-4-(4-methylphenyl)sulfonylimino-1-oxonaphthalen-2-yl]benzenesulfonamide](/img/structure/B5886767.png)
![N-[4-(diethylamino)-2-methylphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B5886772.png)
